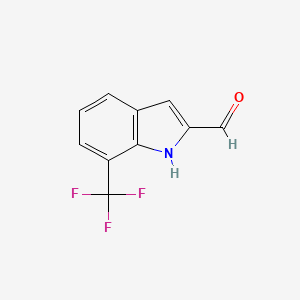

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a compound that combines the indole framework with a trifluoromethyl group. Indole derivatives are widely recognized for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods: Industrial production of this compound can leverage flow chemistry techniques, which offer scalability and environmental benefits. A modular flow platform can be used to generate trifluoromethyl-heteroatom anions from readily available organic precursors and cesium fluoride as the primary fluorine source . This approach facilitates the rapid and efficient synthesis of trifluoromethylated compounds.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce other functional groups to the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted indole derivatives .

Scientific Research Applications

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy and selectivity. For instance, in pharmaceuticals, the compound can inhibit enzymes or receptors involved in disease pathways, such as serotonin reuptake transporters in neurological disorders .

Comparison with Similar Compounds

Fluoxetine: An antidepressant with a trifluoromethyl group that inhibits serotonin reuptake.

Celecoxib: A painkiller with anti-inflammatory properties, containing a trifluoromethyl group.

Mefloquine: An antimalarial drug with a trifluoromethyl group.

Uniqueness: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is unique due to its combination of the indole core and the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .

Biological Activity

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a compound belonging to the indole family, characterized by a trifluoromethyl group at the 7-position and an aldehyde functional group at the 2-position. Its unique structural features enhance its chemical stability and biological activity, making it a significant candidate for various applications in medicinal chemistry, agrochemicals, and materials science.

- Molecular Formula : C10H6F3N

- Molecular Weight : Approximately 213.15 g/mol

The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which are critical factors contributing to its biological efficacy.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity

- Antiviral Activity

- Anticancer Activity

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic processes.

Antiviral Activity

Preliminary research suggests that this compound may inhibit viral replication, although detailed mechanisms remain to be elucidated. The compound's structural attributes likely enhance its interaction with viral proteins.

Anticancer Activity

A significant focus of research has been on its anticancer properties. Various studies have reported that this compound can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cells ranged from 2.43 to 14.65 μM, indicating potent anticancer activity .

- Mechanistic Studies : Research has shown that this compound can cause morphological changes in cancer cells and enhance caspase-3 activity, confirming its role as an apoptosis inducer .

- Inhibition of Microtubule Assembly : Some derivatives of indole compounds have been shown to act as microtubule-destabilizing agents, which is a crucial mechanism for anticancer activity .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | Contains chloro substituent | Enhanced stability and activity due to dual substitution |

| 4-(Trifluoromethyl)indole-2-carbaldehyde | Lacks chloro substituent | Simpler structure but retains some biological activity |

| 7-Chloroindole-2-carbaldehyde | Lacks trifluoromethyl group | Less chemical stability compared to trifluoromethyl derivatives |

| 5-Methoxy-1H-indole-2-carbaldehyde | Contains methoxy group | Different electronic properties affecting reactivity |

| 3-Methyl-1H-indole-2-carbaldehyde | Methyl group at the 3-position | Alters electronic distribution within the indole ring |

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H |

InChI Key |

LOKMFTVQOFAWJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.